8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate
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Overview
Description
8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of bromine, fluorine, and trifluoromethanesulfonate groups attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts, hydrogen, and specific solvents such as ethanol and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen, sodium hydrogencarbonate, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethanesulfonate groups can influence its binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical processes, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
- 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
- 7-Fluoro-2-methoxy-1,5-naphthyridine
- 8-Bromo-1,5-naphthyridine .
Uniqueness
What sets 8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate apart is the presence of the trifluoromethanesulfonate group, which can enhance its reactivity and stability. This unique combination of functional groups makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C9H3BrF4N2O3S |
---|---|
Molecular Weight |
375.10 g/mol |
IUPAC Name |
(8-bromo-7-fluoro-1,5-naphthyridin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H3BrF4N2O3S/c10-7-4(11)3-15-5-1-2-6(16-8(5)7)19-20(17,18)9(12,13)14/h1-3H |
InChI Key |
ZBJHCWJJWONLIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C(=CN=C21)F)Br)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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